molecular formula C28H36BNO6SSi B1409298 (5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid CAS No. 1704081-35-5

(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

Cat. No. B1409298
M. Wt: 553.6 g/mol
InChI Key: NHAOJTYIPRMTEG-UHFFFAOYSA-N
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Description

The compound (5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a chemical substance with the CAS number 1704081-35-5 . It is used for pharmaceutical testing and as a reference standard .


Molecular Structure Analysis

The molecular formula of this compound is C28H36BNO6SSi and it has a molecular weight of 553.55 g/mol .

Scientific Research Applications

Metal-Free Coupling in Pharmaceutical Industry

The compound has been utilized in metal-free coupling processes, particularly in the pharmaceutical industry. It aids in coupling aromatic moieties with saturated heterocyclic partners, such as oxetanes, piperidines, and azetidines, from parent ketones, indicating its significance in synthesizing functionalized sp(2)-sp(3) linked bicyclic building blocks (Allwood, Blakemore, Brown, & Ley, 2014).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

This chemical has been involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes, stable at room temperature, have shown utility in base-induced chemiluminescence, expanding their application scope in chemical studies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Crystal Structure and DFT Calculations

In crystallography and computational chemistry, derivatives of this compound have been synthesized and analyzed through X-ray diffraction studies and density functional theory (DFT) calculations. These studies shed light on the reactive sites for electrophilic and nucleophilic nature of the molecules, proving crucial in understanding their chemical behavior (Kumara et al., 2017).

Antibacterial Activities

In microbiology, derivatives of this compound have been synthesized and evaluated for their antibacterial activities. This exploration points to potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Enantioselective Synthesis in Organic Chemistry

It is also used in the enantioselective synthesis, which is pivotal in organic chemistry. It facilitates the creation of specific isomers of compounds, which is crucial for the development of drugs with desired efficacy and minimal side effects (Marin et al., 2004).

properties

IUPAC Name

[5-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]sulfonyl-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36BNO6SSi/c1-28(2,3)38(24-11-7-5-8-12-24,25-13-9-6-10-14-25)36-22-17-19-30(20-18-22)37(33,34)23-15-16-27(35-4)26(21-23)29(31)32/h5-16,21-22,31-32H,17-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAOJTYIPRMTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36BNO6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
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(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
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(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
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(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
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(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
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(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

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